KC-180-2 Anticancer Pharmacophore
(5-Phenylpyridin-2-yl)acetic acid serves as the essential carboxylic acid precursor for synthesizing N-benzyl-2-(5-phenylpyridin-2-yl)acetamide derivatives, a series that yielded the potent anticancer lead compound KC-180-2. In a study, a series of derivatives were synthesized from this core scaffold, and KC-180-2 was identified as the most promising candidate [1]. This compound exhibited remarkable antiproliferative activity against five cancer cell lines, with IC50 values ranging from 5 to 188 nM, and a particularly potent effect against the H446 small-cell lung cancer (SCLC) cell line (IC50 = 5 nM) [1]. In contrast, the unsubstituted 2-pyridinylacetic acid scaffold would lack the critical 5-phenyl group required for the observed dual Src/tubulin inhibition, as SAR studies within the same paper demonstrate the importance of the phenylpyridine core for potent activity. While direct head-to-head data for the unsubstituted analog is not provided in this specific study, the SAR clearly indicates that modifications to the phenylpyridine core drastically reduce or abolish activity, establishing the 5-phenyl-2-pyridinyl acetic acid scaffold as a privileged structure for this chemotype [1].
| Evidence Dimension | Antiproliferative activity against H446 SCLC cells |
|---|---|
| Target Compound Data | IC50 = 5 nM (for derivative KC-180-2) |
| Comparator Or Baseline | Unsubstituted 2-pyridinylacetic acid derivatives (implied by SAR: significantly reduced activity) |
| Quantified Difference | Not directly quantified for the free acid, but the derivative demonstrates single-digit nanomolar potency, which is absent in simpler pyridine acetic acid series |
| Conditions | H446 small-cell lung cancer cell line, in vitro proliferation assay |
Why This Matters
This scaffold is validated as a critical starting point for developing potent, dual-mechanism anticancer agents, making it a high-value procurement target for medicinal chemistry groups focused on oncology.
- [1] Luo, L., et al. (2022). KC-180-2 Exerts Anti-SCLC Effects via Dual Inhibition of Tubulin Polymerization and Src Signaling. ACS Omega, 7(36), 32164-32175. View Source
